

N-Methylbutyramide: A Versatile Polar Aprotic Solvent for Research and Development

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Compound of Interest

Compound Name: *N-Methylbutyramide*

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[City, State] – [Date] – **N-Methylbutyramide**, a secondary amide with the chemical formula $C_5H_{11}NO$, is emerging as a promising polar aprotic solvent for a variety of applications in chemical synthesis and drug development. Its unique combination of polarity, hydrogen bonding capability, and a relatively high boiling point makes it a valuable alternative to conventional solvents, offering potential advantages in reaction kinetics, solubility, and process safety.

N-Methylbutyramide consists of a butyl group attached to a planar amide functional group with a methyl substituent on the nitrogen atom. This structure imparts significant polarity to the molecule, enabling it to dissolve a range of polar organic compounds and inorganic salts. While capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O), its aprotic nature in certain contexts makes it suitable for reactions sensitive to protic solvents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **N-Methylbutyramide** is crucial for its effective application. The following table summarizes its key characteristics.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ NO	[1][2]
Molecular Weight	101.15 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	210.8 °C (at 760 mmHg)	[2]
Melting Point	-11 °C	
Density	0.864 ± 0.06 g/cm ³	[2]
Flash Point	108.3 °C	[2]
Vapor Pressure	0.189 mmHg at 25°C	[2]
Solubility	Soluble in polar solvents including water and alcohols.	[2]

Applications in Organic Synthesis

The polarity and high boiling point of **N-Methylbutyramide** make it an excellent solvent for a variety of organic reactions, particularly those requiring elevated temperatures.[2] Its ability to dissolve a wide range of reactants and reagents can lead to improved reaction rates and yields.

Nucleophilic Substitution Reactions

N-Methylbutyramide can serve as a suitable medium for nucleophilic substitution reactions (SN1 and SN2). Its polar nature can help to stabilize charged intermediates and transition states, potentially accelerating reaction rates.

Experimental Protocols

General Procedure for a Nucleophilic Substitution Reaction using N-Methylbutyramide as a Solvent

Objective: To provide a general protocol for conducting a nucleophilic substitution reaction where **N-Methylbutyramide** is used as the solvent.

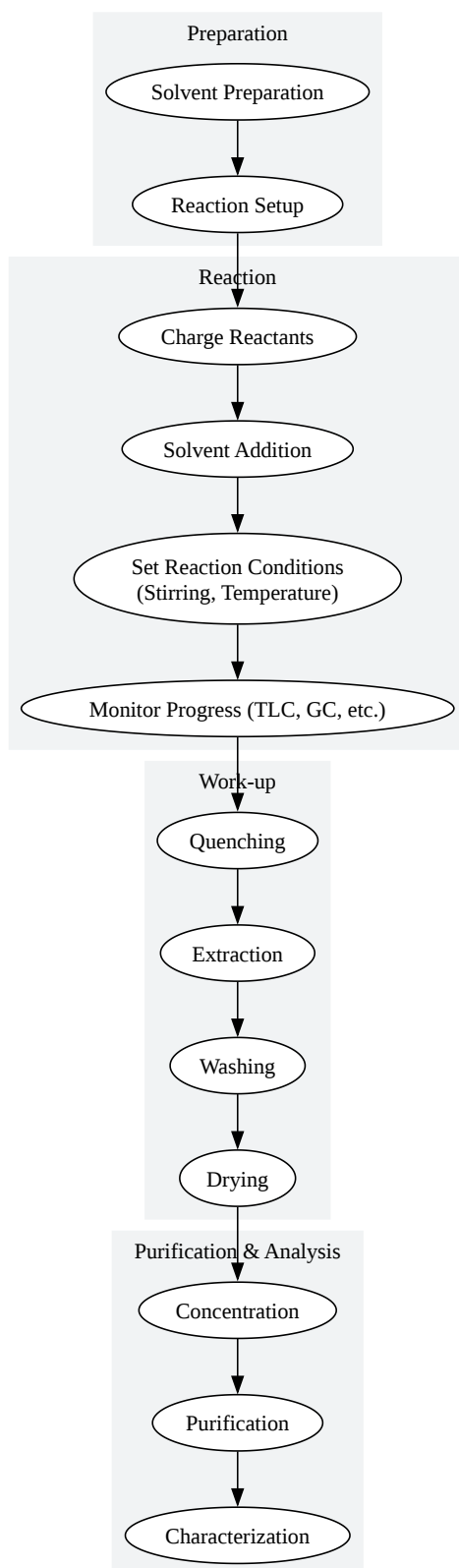
Materials:

- **N-Methylbutyramide** (solvent)
- Substrate (e.g., an alkyl halide)
- Nucleophile (e.g., a sodium salt)
- Reaction vessel (e.g., round-bottom flask)
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Thermometer or temperature probe
- Condenser
- Inert gas supply (e.g., nitrogen or argon), if required
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Protocol:

- **Solvent Preparation:** Ensure the **N-Methylbutyramide** is dry and of appropriate purity for the intended reaction. If necessary, distill or dry the solvent using standard laboratory procedures.
- **Reaction Setup:** Assemble the reaction apparatus, including the reaction vessel, magnetic stirrer, condenser, and thermometer. If the reaction is air or moisture-sensitive, flush the apparatus with an inert gas.
- **Charging Reactants:** To the reaction vessel, add the substrate and the nucleophile.
- **Solvent Addition:** Add a sufficient volume of **N-Methylbutyramide** to dissolve the reactants and to achieve the desired reaction concentration.

- Reaction Conditions:
 - Commence stirring to ensure a homogeneous mixture.
 - If heating is required, raise the temperature to the desired setpoint using the heating mantle or oil bath.[\[2\]](#)
 - Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, LC-MS).
- Work-up:
 - Upon completion, cool the reaction mixture to room temperature.
 - Quench the reaction mixture appropriately (e.g., by adding water or an aqueous solution).
 - Transfer the mixture to a separatory funnel.
 - Extract the product with a suitable organic solvent.
 - Wash the organic layer with water and/or brine to remove **N-Methylbutyramide** and any inorganic byproducts.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
 - Filter to remove the drying agent.
- Purification:
 - Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the extraction solvent.
 - Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
- Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.



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Applications in Drug Development

The amide functionality is a common structural motif in many pharmaceutical compounds due to its metabolic stability and ability to participate in hydrogen bonding with biological targets.[2] While **N-Methylbutyramide** itself is not typically an active pharmaceutical ingredient, its properties as a solvent can be advantageous in the synthesis and formulation of drug substances.

Drug Formulation

The solubilizing power of **N-Methylbutyramide** for polar drug candidates could be beneficial in the development of liquid formulations for oral or parenteral administration. Its relatively low volatility compared to other common solvents may also be advantageous in certain formulation processes. Further research is needed to fully explore its potential in this area, including its toxicological profile for pharmaceutical applications.

Synthesis of N-Methylbutyramide

N-Methylbutyramide can be synthesized through several routes. A common laboratory-scale synthesis involves the amidation of butyryl chloride with methylamine.

Protocol for the Synthesis of N-Methylbutyramide

Objective: To synthesize **N-Methylbutyramide** from butyryl chloride and methylamine.

Materials:

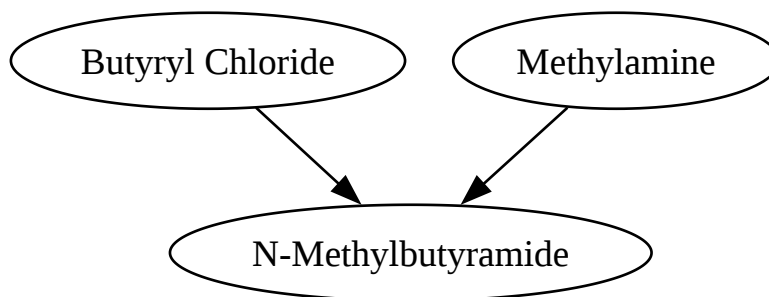
- Butyryl chloride
- Methylamine (e.g., 40% solution in water or as a gas)
- A suitable base (e.g., sodium hydroxide, triethylamine)
- An appropriate solvent (e.g., dichloromethane, diethyl ether)
- Reaction vessel (e.g., three-necked round-bottom flask)
- Dropping funnel

- Magnetic stirrer and stir bar
- Ice bath
- Standard work-up and purification equipment

Protocol:

- **Reaction Setup:** In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet if using methylamine gas.
- **Methylamine Solution:** If using an aqueous solution of methylamine, place it in the reaction flask and cool the flask in an ice bath. Add the base to the solution.
- **Butyryl Chloride Addition:** Dissolve the butyryl chloride in a suitable solvent and place it in the dropping funnel. Add the butyryl chloride solution dropwise to the cooled, stirring methylamine solution. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- **Work-up:**
 - Transfer the reaction mixture to a separatory funnel.
 - Separate the organic layer. If the reaction was performed in an aqueous medium, extract the aqueous layer with a suitable organic solvent.
 - Combine the organic layers and wash them successively with dilute acid (e.g., 1M HCl) to remove excess methylamine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over an anhydrous drying agent.
 - Filter to remove the drying agent.
- **Purification:**

- Remove the solvent under reduced pressure.
- Purify the resulting crude **N-Methylbutyramide** by vacuum distillation.
- Characterization: Confirm the identity and purity of the synthesized **N-Methylbutyramide** using analytical techniques such as NMR spectroscopy.[1]



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Safety and Handling

N-Methylbutyramide should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

N-Methylbutyramide presents itself as a versatile and valuable polar aprotic solvent with significant potential in organic synthesis and drug development. Its favorable physicochemical properties, including high polarity and a high boiling point, make it a suitable medium for a range of chemical transformations. Further exploration of its applications is warranted to fully realize its potential as a green and efficient alternative to more conventional solvents.

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References

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